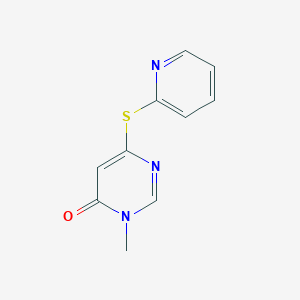
3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one (CAS Number: 2310224-38-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a diverse range of biological effects, including anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H9N3OS with a molecular weight of 219.27 g/mol. Its structure includes a pyrimidine core substituted with a methyl group and a pyridinylthio moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3OS |
| Molecular Weight | 219.27 g/mol |
| CAS Number | 2310224-38-3 |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyridine and pyrimidine rings can effectively inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231 cells.
In a study evaluating the antiproliferative activity of pyridine derivatives, it was found that modifications to the functional groups significantly influenced the IC50 values, indicating the importance of structural optimization in enhancing anticancer efficacy . For example, compounds with hydroxyl groups showed lower IC50 values, suggesting increased potency against cancer cells.
Case Study: Antiproliferative Activity
A detailed investigation into the antiproliferative effects of related compounds revealed that those with specific substitutions on the aromatic rings exhibited decreased IC50 values, demonstrating enhanced activity against cancer cell lines. The following table summarizes some findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 0.069 |
| Derivative B | MDA-MB-231 | 0.0046 |
| This compound | A549 | TBD |
Antibacterial and Antifungal Activity
The antibacterial properties of this compound have also been explored. Similar pyrimidine compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies on related alkaloids demonstrated significant antibacterial activity with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Activity Table
A comparison of antibacterial activities among several pyridine derivatives is illustrated below:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound X | E. coli | 0.025 |
| Compound Y | S. aureus | 0.0039 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets, leading to inhibition of critical pathways in cancerous cells or bacterial growth. The presence of the thioether group may enhance membrane permeability, facilitating cellular uptake and subsequent biological action.
Propiedades
IUPAC Name |
3-methyl-6-pyridin-2-ylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-13-7-12-9(6-10(13)14)15-8-4-2-3-5-11-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRNIVUXYYYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













